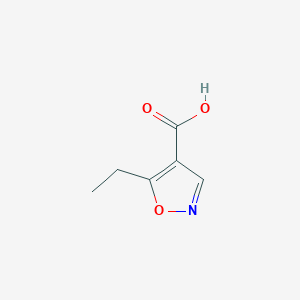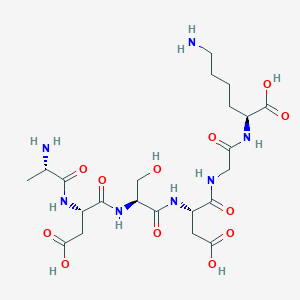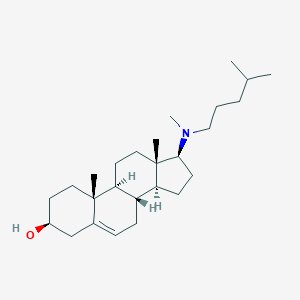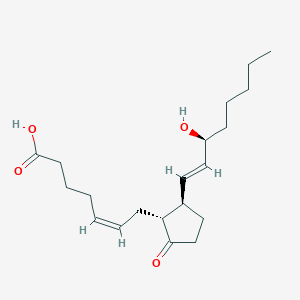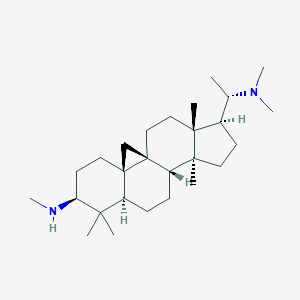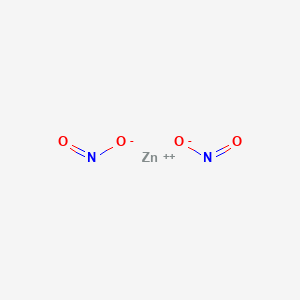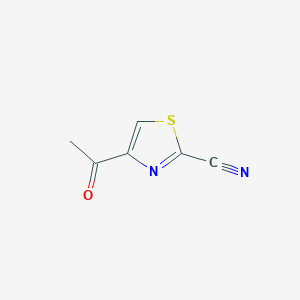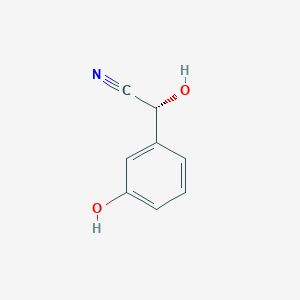
(2r)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2r)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile is a chemical compound that belongs to the category of phenolic compounds. It is also known as Dihydrocaffeic acid nitrile or DHCA nitrile. This compound has attracted the attention of researchers due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of (2r)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant enzymes.
Efectos Bioquímicos Y Fisiológicos
(2r)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It also increases the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, it has been found to inhibit the proliferation of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2r)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile in lab experiments is its potential therapeutic properties. It can be used to study the mechanisms of action of various signaling pathways involved in inflammation, oxidative stress, and cancer. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on (2r)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its effects on the gut microbiome and its potential use as a prebiotic. Furthermore, it can be used to develop novel drug delivery systems that can improve its solubility and bioavailability.
Conclusion
In conclusion, (2r)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile is a chemical compound that has potential therapeutic properties. It exhibits antioxidant, anti-inflammatory, and anti-cancer activities. The synthesis of this compound can be achieved through the reaction of Dihydrocaffeic acid with sodium cyanide. Its mechanism of action is not fully understood, but it is believed to modulate various signaling pathways in the body. Future research on (2r)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile can lead to the development of novel drugs that can be used in the treatment of various diseases.
Métodos De Síntesis
The synthesis of (2r)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile can be achieved through the reaction of Dihydrocaffeic acid with sodium cyanide. The reaction takes place in the presence of a catalyst such as copper(I) chloride or palladium on carbon. The yield of this reaction is around 70%.
Aplicaciones Científicas De Investigación
(2r)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile has been studied for its potential therapeutic properties. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer activities. These properties make it a potential candidate for the development of drugs that can be used in the treatment of various diseases.
Propiedades
Número CAS |
10049-64-6 |
|---|---|
Nombre del producto |
(2r)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile |
Fórmula molecular |
C8H7NO2 |
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
(2R)-2-hydroxy-2-(3-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H7NO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,10-11H/t8-/m0/s1 |
Clave InChI |
ATGRXWCYTKIXIC-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)O)[C@H](C#N)O |
SMILES |
C1=CC(=CC(=C1)O)C(C#N)O |
SMILES canónico |
C1=CC(=CC(=C1)O)C(C#N)O |
Sinónimos |
(R)-(+)-3-HYDROXYMANDELONITRILE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



